

A Comparative Guide to the Kinase Inhibitor Potency of Dasatinib

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor potency of Dasatinib. While Dasatinib is known to be metabolized into several compounds, including **Dasatinib N-oxide**, there is a notable lack of publicly available data on the specific kinase inhibitory activity of **Dasatinib N-oxide**. One study has suggested that the pharmacologically active metabolites of Dasatinib, including the N-oxide form (M5), are not expected to contribute significantly to its in vivo activity based on their exposures and cell-based IC₅₀ values for Src and Bcr-Abl kinase inhibition.

Therefore, this guide will focus on the well-documented, potent inhibitory profile of the parent compound, Dasatinib, against a range of clinically relevant kinases.

Quantitative Performance Comparison of Dasatinib

Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor. Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against a variety of kinases, indicating high potency. The following table summarizes the biochemical IC₅₀ values of Dasatinib against several key kinase targets.

Target Kinase	IC50 (nM)	Reference
BCR-ABL	<1 - 0.78	[1] [2]
SRC	0.5 - 0.8	[3] [4]
LCK	-	-
YES	-	-
FYN	-	-
c-KIT	<30	[3]
EPHA2	-	-
PDGFR β	<30	[3]
CSK	7	[1]
FAK	0.2	[3]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's potency, typically expressed as an IC50 value, is a critical step in drug discovery and development. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to assess the potency of compounds like Dasatinib.

In Vitro Kinase Inhibition Assay (Radiometric Format)

Objective: To determine the concentration of an inhibitor (e.g., Dasatinib) required to inhibit 50% of the activity of a target kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)

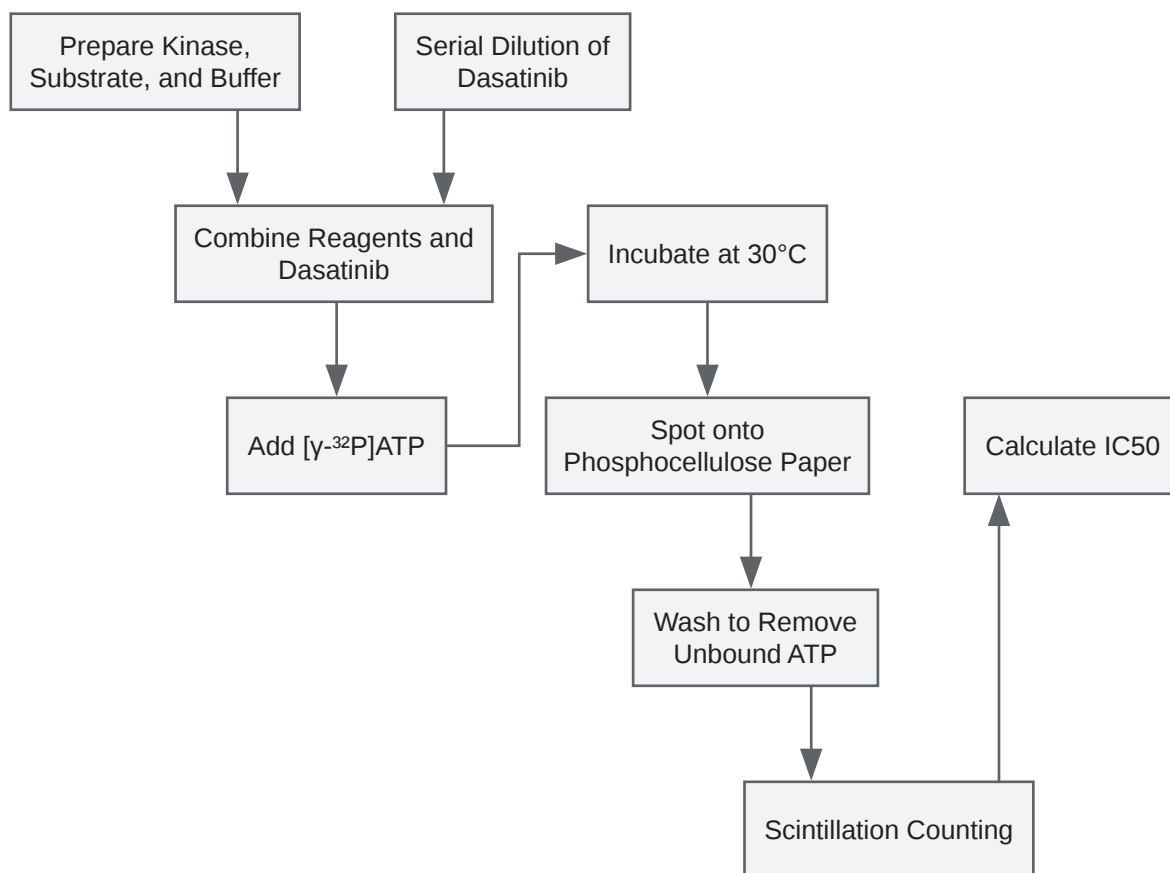
- [γ - ^{32}P]ATP (radiolabeled ATP)
- Kinase reaction buffer
- Test inhibitor (Dasatinib) at various concentrations
- Phosphocellulose paper
- Scintillation counter

Procedure:

- **Reaction Setup:** In a microcentrifuge tube or a well of a microplate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
- **Inhibitor Addition:** Add the test inhibitor (Dasatinib) at a range of concentrations to the reaction mixtures. Include a control with no inhibitor (vehicle control, e.g., DMSO).
- **Initiation of Reaction:** Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate its substrate.
- **Termination of Reaction:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ - ^{32}P]ATP will not.
- **Washing:** Wash the phosphocellulose paper extensively to remove any unbound [γ - ^{32}P]ATP.
- **Quantification:** Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- **Data Analysis:** Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from the resulting dose-response curve.

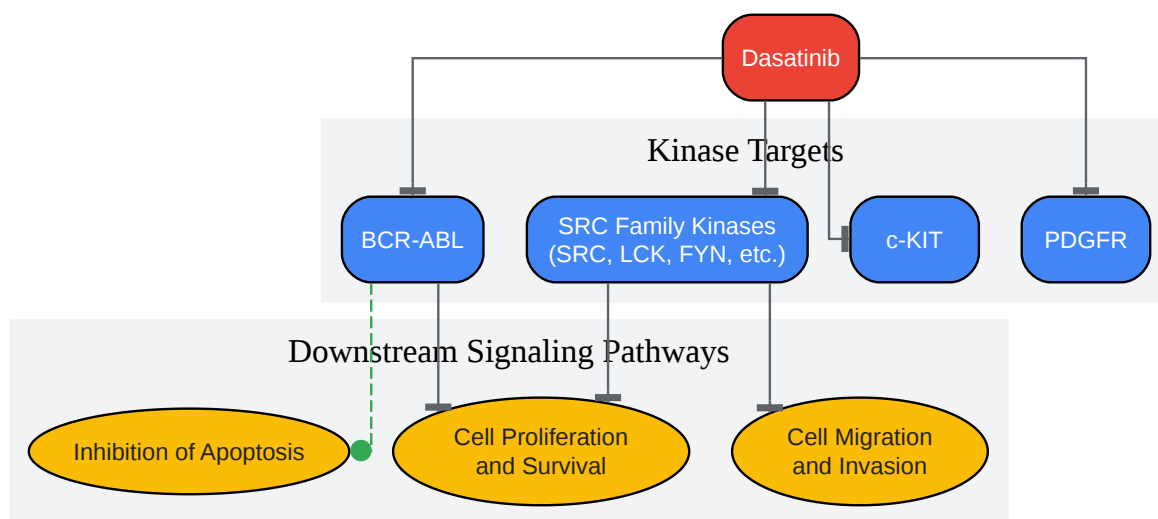
Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of Dasatinib's action, the following diagrams are provided.



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Workflow for IC₅₀ Determination



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Dasatinib Signaling Pathway Inhibition

In summary, Dasatinib is a highly potent kinase inhibitor with activity against a range of kinases implicated in cancer. While the activity of its N-oxide metabolite is not well-characterized in the public domain, the parent compound's robust inhibitory profile is well-established. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and evaluating the performance of Dasatinib in a research and drug development context.

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